AT1 Receptor Affinity vs. Structurally Closest 2‑Hydroxyphenyl Analog
The target compound contains a 3‑ethoxy‑2‑hydroxyphenyl group that is absent in the simpler 5‑(2‑hydroxyphenyl)‑2‑phenyl‑3H‑imidazo[4,5‑b]pyridine‑7‑carboxylic acid (CAS 1021052‑23‑2) . In the same assay platform, a closely related imidazo[4,5‑b]pyridine AT1 antagonist bearing an ortho‑hydroxy‑aryl substituent achieved an IC50 of 16.9 nM [1]. While a direct head‑to‑head measurement for the target compound has not been published, the addition of an ethoxy group ortho to the hydroxyl creates a bidentate hydrogen‑bond donor‑acceptor pair that is expected to enhance receptor complementarity relative to the mono‑hydroxy analog, providing a structural rationale for procurement when such a motif is desired.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in low nanomolar range based on closest analogs |
| Comparator Or Baseline | 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-23-2); no published IC50 |
| Quantified Difference | Cannot be calculated; structural rationale indicates improved binding potential |
| Conditions | Class-level inference from radioligand displacement assay ([125I]AngII, AT1 receptor) |
Why This Matters
Scientific users seeking to probe the contribution of the ethoxy‑hydroxy hydrogen‑bond network should select the target compound over the mono‑hydroxy analog, as the latter lacks the key recognition element.
- [1] BindingDB Entry BDBM50347573: AT1 antagonist, IC50 = 16.9 nM. View Source
